(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
Description
“(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol” is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with ethyl and propyl groups at the N1 and C5 positions, respectively, and a hydroxymethyl group at C2. The triazole ring’s stability and hydrogen-bonding capacity make it a versatile scaffold in medicinal chemistry and materials science. The compound’s ethyl and propyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability, which are critical for biological activity.
Properties
IUPAC Name |
(1-ethyl-5-propyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLURQBEPXXPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The ethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the triazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
*ND: Not disclosed in evidence.
Key Differences and Implications
Substituent Effects on Bioactivity
- Alkyl vs. Aryl Groups: The ethyl-propyl combination in the target compound contrasts with aromatic substituents in analogues like the 4-fluorophenyl or 4-chlorophenyl derivatives . Aryl groups enhance π-π stacking and dipole interactions, critical for enzyme binding (e.g., α-glycosidase or Notum inhibition), while alkyl chains improve lipophilicity for membrane penetration .
- Positional Isomerism: The target compound’s substituents at N1 and C5 differ from its structural isomer (1-ethyl-1H-triazol-5-yl)methanol , which may alter hydrogen-bonding patterns and metabolic stability.
Biological Activity
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Ethyl group at the first position
- Propyl group at the fifth position
- Hydroxymethyl group at the fourth position
This unique arrangement influences its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Alkylation Reactions : Introducing ethyl and propyl groups using appropriate alkyl halides.
- Hydroxymethylation : Reacting the triazole derivative with formaldehyde under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study showed that compounds in the triazole family can inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antifungal Activity
Triazoles are known for their antifungal properties. The specific compound has been evaluated for its effectiveness against fungal pathogens. Preliminary results suggest it may act by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
Case Studies
A notable case study involved evaluating the compound's efficacy against Candida albicans, where it demonstrated potent antifungal activity with an IC50 value comparable to established antifungal agents. Further studies are warranted to explore its mechanism of action and therapeutic potential in clinical settings .
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Ethyl and propyl groups on triazole ring | Antimicrobial, antifungal |
| (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | Lacks propyl group | Moderate antimicrobial activity |
| (1-Propyltiazole) | Lacks ethyl group | Limited biological activity |
Research Findings
Recent studies have focused on the compound's role as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives of this compound have shown improved selectivity against specific targets such as cholinesterases, which are vital in neuropharmacology research .
Q & A
Q. What are the standard synthetic routes for (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A representative method involves reacting a terminal alkyne (e.g., propargyl alcohol) with an azide derivative (e.g., 1-ethyl-5-propyl-1H-1,2,3-triazole-4-azide) in the presence of Cu(I) catalysts. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the triazole ring formation and substituent positions (e.g., ethyl and propyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹ for the methanol group).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- TLC : Monitors reaction progress and purity during synthesis .
Q. How is crystallographic data utilized to determine the molecular structure?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves bond lengths, angles, and torsion angles. For example, hydrogen-bonding interactions between the methanol -OH group and adjacent atoms can be quantified, aiding in understanding packing interactions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (ethyl, propyl) influence reactivity in catalytic applications?
The ethyl and propyl groups introduce steric bulk, which can hinder or direct regioselectivity in subsequent reactions (e.g., alkylation or cross-coupling). Computational studies (DFT) assess electronic effects, such as charge distribution on the triazole ring, to predict reactivity. Comparative studies with analogs (e.g., benzyl or methyl derivatives) reveal substituent-dependent trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate tubulin polymerization inhibition (if applicable) using both fluorescence-based and sedimentation assays.
- Purity Analysis : Employ HPLC (C18 columns, methanol/water gradients) to rule out impurities affecting bioactivity.
- Crystallography : Compare crystal structures to confirm conformational stability under experimental conditions .
Q. How can molecular docking guide the design of derivatives targeting tubulin’s colchicine-binding site?
Docking simulations (e.g., AutoDock Vina) model interactions between the triazole-methanol scaffold and tubulin residues (e.g., β-tubulin’s T7 loop). Modifications to the ethyl/propyl chains or methanol group are tested in silico for enhanced binding affinity before synthesis. Validated hits are prioritized for in vitro testing .
Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?
Common issues include:
- Disorder in Alkyl Chains : Use SHELXL’s PART and SIMU commands to model disorder.
- Hydrogen Bonding Ambiguity : Apply restraints (e.g., DFIX) to -OH groups based on geometric parameters from similar structures.
- Twinned Data : Employ SHELXL’s TWIN and BASF commands for refinement .
Methodological Considerations
Q. How to optimize reaction conditions for regioselective triazole formation?
Screen copper sources (e.g., CuI vs. CuSO₄/ascorbate), solvents (DMF vs. THF), and temperatures. For example, CuI in DMF at 60°C favors 1,4-disubstituted triazoles, critical for maintaining the methanol group’s spatial orientation .
Q. What analytical workflows validate compound stability under biological assay conditions?
- LC-MS Stability Studies : Incubate the compound in PBS or cell culture media (37°C, 24–72 hrs) and monitor degradation via LC-MS.
- Circular Dichroism (CD) : Assess conformational changes in tubulin upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
